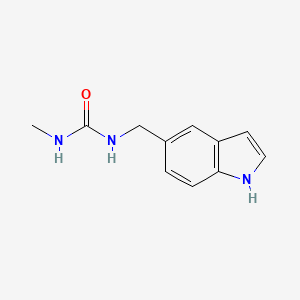

![molecular formula C21H29N3O4S2 B2993998 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide CAS No. 1207006-72-1](/img/structure/B2993998.png)

3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide” is a chemical compound with the CAS Number: 1185294-14-7 . It has a molecular weight of 337.25 . The IUPAC name of this compound is 3-[4-(4-methoxyphenyl)-1-piperazinyl]propanoic acid dihydrochloride .

Molecular Structure Analysis

The geometric parameters and spectroscopic data obtained from DFT calculations are often in high agreement with the experimental results . The HOMO–LUMO energy gap was calculated at 5.19 eV, while this value was experimentally found at 4.26 eV from the UV–Vis absorption spectrum . This synthesized structure has low reactivity and a tendency to be stable .Physical And Chemical Properties Analysis

The compound has a molecular weight of 337.25 . Its InChI Code is 1S/C14H20N2O3.2ClH/c1-19-13-4-2-12 (3-5-13)16-10-8-15 (9-11-16)7-6-14 (17)18;;/h2-5H,6-11H2,1H3, (H,17,18);2*1H . The compound is also characterized by its low reactivity and stability .Scientific Research Applications

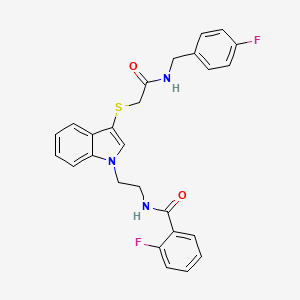

- Application : The compound inhibits acetylcholinesterase (AChE), an enzyme responsible for acetylcholine hydrolysis. By increasing acetylcholine levels, it may mitigate symptoms associated with AD .

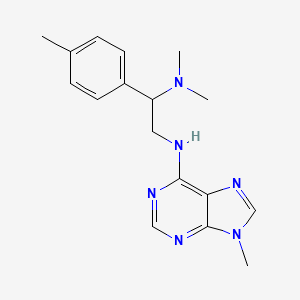

- Mechanism : Compound 6b, with a p-methylphenyl group, exhibits competitive inhibition against AChE. Molecular docking studies confirm its active binding in the hinge region of the AChE crystal structure .

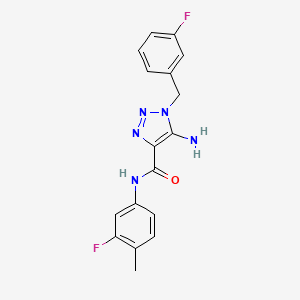

- Application : The compound could serve as a high-affinity antagonist for the dopamine D3 receptor (D3R). Positron emission tomography (PET) using an effective radioligand may aid in drug development and target engagement assessment .

Neurodegenerative Diseases and Acetylcholinesterase Inhibition

Dopamine D3 Receptor Antagonists

Biological Evaluation and Spectroscopic Characterization

Future Directions

Mechanism of Action

Target of Action

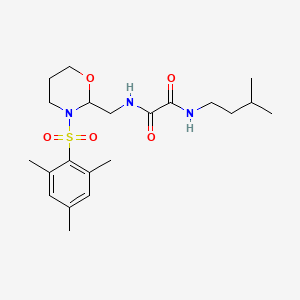

Similar compounds such as para-methoxyphenylpiperazine (meopp) have been found to interact with monoamine neurotransmitters . Other piperazine derivatives have shown to act as nonselective serotonin receptor agonists .

Mode of Action

Meopp, a similar compound, has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .

Biochemical Pathways

The inhibition of reuptake and induction of release of monoamine neurotransmitters by similar compounds suggest that it may affect the monoaminergic system .

Pharmacokinetics

Similar compounds such as meopp are metabolized hepatically and excreted renally .

Result of Action

Similar compounds such as meopp produce effects somewhat similar to amphetamines, although they are much less potent and are thought to have relatively insignificant abuse potential .

Action Environment

The pharmacokinetics of similar compounds suggest that factors affecting hepatic metabolism and renal excretion could potentially influence the action of this compound .

properties

IUPAC Name |

3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-N-pentylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O4S2/c1-3-4-5-11-22-21(25)20-19(10-16-29-20)30(26,27)24-14-12-23(13-15-24)17-6-8-18(28-2)9-7-17/h6-10,16H,3-5,11-15H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLKLUAUPSLEMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2993916.png)

![8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2993924.png)

![8-chloro-2-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2993935.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide](/img/structure/B2993936.png)

![3-butyl-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2993938.png)